molecular formula C7H12F3I B1597956 1,1,1-Trifluoro-3-iodoheptane CAS No. 89608-37-7

1,1,1-Trifluoro-3-iodoheptane

Cat. No.: B1597956
CAS No.: 89608-37-7
M. Wt: 280.07 g/mol
InChI Key: RVZKLBTZKWTBRD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-iodoheptane is a halogenated organic compound with the molecular formula C7H12F3I. This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-iodoheptane can be synthesized through several methods. One common approach involves the reaction of 1-hexene with iodotrifluoromethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves continuous synthesis processes. These methods allow for the efficient and scalable production of the compound by continuously introducing raw materials into a reactor and extracting the product . This approach minimizes product loss and enhances safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-iodoheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of fluorinated alkanes or alkenes.

    Oxidation: Formation of trifluoroheptanone or trifluoroheptanol.

    Reduction: Formation of heptane derivatives.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-iodoheptane involves its interaction with molecular targets through its halogen atoms. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

  • 3-Iodo-1,1,1-trifluoroheptane
  • Heptane, 1,1,1-trifluoro-3-iodo

Comparison: 1,1,1-Trifluoro-3-iodoheptane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various conditions .

Properties

IUPAC Name

1,1,1-trifluoro-3-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3I/c1-2-3-4-6(11)5-7(8,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZKLBTZKWTBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382185
Record name 1,1,1-trifluoro-3-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89608-37-7
Record name 1,1,1-trifluoro-3-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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